molecular formula C13H10N2O2 B5782993 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone CAS No. 62472-00-8

1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone

Cat. No. B5782993
CAS RN: 62472-00-8
M. Wt: 226.23 g/mol
InChI Key: AVASCRPTRUPSKH-UHFFFAOYSA-N
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Description

1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone is a chemical compound that has garnered interest in the field of scientific research due to its potential applications in the development of pharmaceuticals and other biologically active molecules. The compound is a derivative of isoquinoline, a naturally occurring alkaloid found in various plants. In

Scientific Research Applications

1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone has been studied for its potential applications in the development of new drugs and other biologically active molecules. The compound has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

The exact mechanism of action of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to interact with proteins involved in inflammation and cancer, such as NF-κB and STAT3, and to inhibit the activity of enzymes involved in oxidative stress, such as NADPH oxidase.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone in lab experiments include its relatively simple synthesis method, its ability to exhibit various pharmacological activities, and its potential applications in the development of new drugs and other biologically active molecules. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone. These include further studies on its mechanism of action, its potential applications in the development of new drugs and other biologically active molecules, and its toxicity and safety profile. Other future directions include studies on the compound's interactions with other drugs and its potential use in combination therapies for various diseases.

Synthesis Methods

The synthesis of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone involves the reaction of 2-aminobenzophenone with glyoxylic acid in the presence of a base. The resulting product is then subjected to a cyclization reaction to form the final compound. The synthesis of this compound has been reported in several research papers and is considered to be a relatively straightforward process.

properties

IUPAC Name

1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-8(16)11-13(17)14-12-10-5-3-2-4-9(10)6-7-15(11)12/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVASCRPTRUPSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716290
Record name 3-(1-Hydroxyethylidene)imidazo[2,1-a]isoquinolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62472-00-8
Record name 3-(1-Hydroxyethylidene)imidazo[2,1-a]isoquinolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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